3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
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Overview
Description
3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its unique molecular structure This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 3-methoxybenzoic acid with 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline under dehydration conditions to form the benzamide bond.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide.
Reduction: Formation of a reduced oxadiazole derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for various applications, including coatings, adhesives, and drug formulations.
Mechanism of Action
The mechanism by which 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide stands out due to its specific structural features, such as the presence of the methoxy group and the oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-19-20-17(23-11)12-6-8-14(9-7-12)18-16(21)13-4-3-5-15(10-13)22-2/h3-10H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDFPIUMRDPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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